N-(2-hydroxy-4-methylphenyl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-hydroxy-4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-3-4-8(9(12)5-6)10-7(2)11/h3-5,12H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVPAACTHAQQAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065449 | |
| Record name | Acetamide, N-(2-hydroxy-4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13429-10-2 | |
| Record name | N-(2-Hydroxy-4-methylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13429-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(2-hydroxy-4-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013429102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-(2-hydroxy-4-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N-(2-hydroxy-4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Hydroxy-4-methylphenyl)acetamide | |
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Synthetic Methodologies and Reaction Pathways
Targeted Synthesis Strategies
The principal and most direct route to N-(2-hydroxy-4-methylphenyl)acetamide involves the acetylation of 2-amino-5-methylphenol (B193566). This precursor contains two nucleophilic sites: the amino group (-NH2) and the hydroxyl group (-OH). However, the amino group is significantly more nucleophilic than the hydroxyl group, allowing for selective N-acetylation under appropriate conditions. The primary acylating agent for this transformation is typically acetic anhydride (B1165640) or acetyl chloride.
N-Hydroxyacetylation Routes
N-hydroxyacetylation focuses on the selective acylation of the amino functionality of an aminophenol. In the case of 2-amino-5-methylphenol, this involves the reaction with an acetylating agent to form the desired amide linkage, leaving the phenolic hydroxyl group intact.
The acetylation of amines can be effectively catalyzed by acids. While strong acids can be used, acetic acid itself can serve as a catalyst, particularly when esters like ethyl acetate (B1210297) or butyl acetate are used as the acyl source. rsc.org This method offers a cheaper and simpler alternative to traditional methods. rsc.org The reaction proceeds by the activation of the acyl source by the acidic catalyst, making it more susceptible to nucleophilic attack by the amine. For aminophenols, the acidic conditions can also help to modulate the reactivity of the functional groups, favoring N-acetylation. The use of zinc dust as a catalyst has also been reported in the synthesis of acetanilide (B955) from aniline (B41778) with glacial acetic acid and acetic anhydride, where it primarily acts to prevent the oxidation of the aniline during the reaction. byjus.com
Table 1: Examples of Catalyst-Mediated N-Acetylation
| Catalyst | Acylating Agent | Substrate | Product | Yield (%) | Conditions |
|---|---|---|---|---|---|
| Acetic Acid (10 mol%) | Ethyl Acetate | Aniline | Acetanilide | >99 | 120 °C |
| Magnesium Sulphate Heptahydrate | Glacial Acetic Acid | Aniline | Acetanilide | 80 | Reflux, 90 min |
This table is generated based on data from analogous reactions and serves as an illustrative guide.
N-acetylation of amines can also be performed efficiently without the need for a catalyst, particularly when using a highly reactive acylating agent like acetic anhydride. orientjchem.org These reactions are often carried out under solvent-free conditions or in various solvents and can proceed rapidly at room temperature or with gentle heating. orientjchem.org The high reactivity of acetic anhydride with the strongly nucleophilic amino group drives the reaction to completion. This approach is advantageous as it simplifies the work-up procedure and avoids potential side reactions or contamination from a catalyst. orientjchem.org For aminophenols, the inherent difference in nucleophilicity between the amino and hydroxyl groups is often sufficient to achieve selective N-acetylation without a catalyst. nih.gov
A general procedure involves stirring the amine with a slight excess of acetic anhydride. orientjchem.org The reaction is typically exothermic and proceeds quickly. Upon completion, the product can often be isolated by precipitation upon addition of water, which also serves to hydrolyze any remaining acetic anhydride. byjus.com
The efficiency and yield of the N-acetylation of 2-amino-5-methylphenol are dependent on several factors, including the choice of acylating agent, solvent, temperature, and reaction time. For catalyst-free reactions with acetic anhydride, the reaction can be very fast (minutes to a few hours) at room temperature. orientjchem.org The use of a slight molar excess of acetic anhydride ensures complete conversion of the amine. google.com
In catalyzed reactions, the catalyst loading and temperature are key parameters to optimize. For instance, in the lipase-catalyzed acetylation of 2-aminophenol (B121084), parameters such as the specific acyl donor, catalyst loading, molar ratio of reactants, and temperature were systematically studied to maximize the yield of the desired N-acetylated product. acs.org The study found that vinyl acetate was the most effective acyl donor and tetrahydrofuran (B95107) (THF) was a suitable solvent, although tert-butanol (B103910) gave higher conversion but lower selectivity. acs.org Optimal conversion was achieved at a 1:5 molar ratio of 2-aminophenol to vinyl acetate. acs.org
Table 2: Optimization Parameters for N-Acetylation of Aminophenols
| Parameter | Variation | Effect on Yield/Selectivity |
|---|---|---|
| Acylating Agent | Acetic Anhydride vs. Vinyl Acetate | Vinyl acetate showed better results in enzymatic reactions. acs.org |
| Solvent | Polar vs. Non-polar | Affects enzyme activity and product selectivity. acs.org |
| Temperature | 25°C - 60°C | Higher temperatures can increase reaction rate but may affect selectivity. |
| Reactant Ratio | Amine:Acylating Agent | Excess acylating agent can drive the reaction to completion but may lead to side products in some cases. acs.org |
This table is generated based on principles of chemical synthesis and data from related reactions.
Multicomponent Condensation Reactions for Related Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are a powerful tool in synthetic chemistry for building molecular complexity efficiently. While direct one-pot synthesis of this compound via an MCR is not commonly reported, related N-aryl amide scaffolds can be synthesized using such strategies.
Three-component reactions can be designed to generate N-aryl amides. For example, a method for N-(hetero)arylamide synthesis has been developed based on amine activation. The activated amines are prepared in a three-component reaction with commercially available reagents, which can then react with carboxylic acids to form the amide bond. uobasrah.edu.iq
Another example involves the synthesis of acetanilides from anilines, which can be achieved in a one-pot reaction. For instance, the synthesis of acetanilide from aniline can be carried out using glacial acetic acid in the presence of magnesium sulphate heptahydrate as a catalyst. ijtsrd.com This approach, while demonstrated for a simple aniline, provides a framework for developing one-pot acetylations of more complex amines like 2-amino-5-methylphenol.
Heterogeneous Catalysis in Synthesis
The use of heterogeneous catalysts offers significant advantages in organic synthesis, including simplified product purification, catalyst recovery, and potential for continuous flow processes. In the context of N-acetylation, a variety of solid catalysts have been shown to be effective for analogous transformations involving the acetylation of amines and phenols. mdpi.com
Enzymatic catalysis represents a green and highly selective approach. For the chemoselective acetylation of the related compound 2-aminophenol, immobilized lipase (B570770) B from Candida antarctica (commonly known as Novozym 435) has been successfully employed. acs.org This biocatalyst facilitates the monoacetylation of the amino group to yield N-(2-hydroxyphenyl)acetamide with high selectivity. acs.org The enzyme's hydrophobic support and the interfacial interactions are crucial for its activity. acs.org A similar enzymatic approach could be applied to the synthesis of this compound from 2-amino-4-methylphenol (B1222752).
Solid acid and base catalysts are also widely explored. Materials such as ZnO, CuO-ZnO, borated zirconia, and silica-sulfamic acid have been reported to catalyze acetylation reactions effectively. mdpi.com Another novel, environmentally benign heterogeneous catalyst used for the acetylation of amines and phenols is calcinated eggshell (CES), which is primarily composed of calcium carbonate and, upon heating, calcium oxide. researchgate.net The basic nature of CES can facilitate the activation of the amine nucleophile for its attack on the acetylating agent. researchgate.net
The table below summarizes various heterogeneous catalysts used in acetylation reactions that could be adapted for the synthesis of this compound.
| Catalyst Type | Specific Example | Reactants Acetylated | Potential Advantages |
| Biocatalyst | Novozym 435 (Immobilized Lipase) | Amines (e.g., 2-aminophenol) | High chemoselectivity, mild reaction conditions, environmentally friendly |
| Solid Base | Calcinated Eggshell (CES) | Amines, Phenols | Inexpensive, green catalyst, simple workup |
| Metal Oxides | ZnO, CuO-ZnO | Alcohols, Phenols, Amines | Reusable, stable under reaction conditions |
| Solid Acid | Silica-Sulfamic Acid, Borated Zirconia | Alcohols, Phenols, Amines | High efficiency, ease of handling |
Influence of Substituent Effects on Reaction Efficiency
The efficiency of the N-acetylation of 2-amino-4-methylphenol is significantly influenced by the electronic and steric effects of the substituents on the aromatic ring. The starting material possesses three key features: a primary amino group (-NH₂), a hydroxyl group (-OH), and a methyl group (-CH₃).
The primary competition in the acylation of aminophenols is between N-acylation and O-acylation. Generally, the amino group is a stronger nucleophile than the hydroxyl group because nitrogen is less electronegative than oxygen, making its lone pair of electrons more available for donation to an electrophile. chemicalforums.com This inherent difference in nucleophilicity favors the desired N-acetylation to form this compound over O-acetylation.
The electronic effects of the ring substituents further modulate the nucleophilicity of the amino group.
Hydroxyl (-OH) Group: Located at the ortho position, the -OH group exerts a dual electronic influence. It has a -I (inductive) effect, which is electron-withdrawing, and a +M (mesomeric or resonance) effect, which is electron-donating. The +M effect, which increases electron density at the ortho and para positions, is generally dominant. However, its position ortho to the amine can also allow for intramolecular hydrogen bonding, which may slightly decrease the availability of the amine's lone pair.
Methyl (-CH₃) Group: Located at the para position relative to the amino group, the methyl group is an electron-donating group through a +I (inductive) effect and hyperconjugation. This effect increases the electron density on the aromatic ring and, consequently, enhances the nucleophilicity of the amino group, thereby promoting the rate of the acetylation reaction compared to unsubstituted aniline.
The interplay of these substituent effects is summarized in the table below.
| Substituent | Position (relative to -NH₂) | Electronic Effect | Influence on Amino Group Nucleophilicity |
| Hydroxyl (-OH) | ortho (position 2) | -I (inductive), +M (resonance) | Overall activating (dominant +M), potential for H-bonding |
| Methyl (-CH₃) | meta (position 4) | +I (inductive), Hyperconjugation | Activating |
Mechanistic Investigations of Synthetic Transformations
Understanding the reaction mechanism is crucial for optimizing reaction conditions and minimizing side-product formation. The synthesis of this compound from 2-amino-4-methylphenol and an acetylating agent like acetic anhydride is a classic example of nucleophilic acyl substitution.
Elucidation of Proposed Reaction Mechanisms (e.g., N-acetylation)
The widely accepted mechanism for the N-acetylation of an aromatic amine with acetic anhydride involves a two-step addition-elimination pathway. wpmucdn.comtiu.edu.iq
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of the amino group of 2-amino-4-methylphenol on one of the electrophilic carbonyl carbons of acetic anhydride. This leads to the formation of a transient tetrahedral intermediate. youtube.com
Collapse of the Intermediate: The unstable tetrahedral intermediate then collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, leading to the expulsion of an acetate ion as a leaving group.
Proton Transfer: The resulting protonated amide undergoes deprotonation, often facilitated by the acetate ion generated in the previous step or another base present in the medium, to yield the final product, this compound, and acetic acid as a byproduct. youtube.com
This nucleophilic acyl substitution mechanism is favored over radical pathways under standard laboratory conditions for this type of reaction.
Free Radical Trapping Experiments
While the N-acetylation of amines is predominantly an ionic process, mechanistic studies often employ free radical trapping experiments to definitively exclude the involvement of radical pathways. Such pathways might be initiated by trace impurities, light, or specific catalytic systems that operate via single-electron transfer (SET) mechanisms.
A common method involves conducting the reaction in the presence of a stable free radical scavenger, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or butylated hydroxytoluene (BHT). acs.orgresearchgate.net
Experimental Design: The synthesis of this compound would be performed under standard conditions, with a parallel experiment conducted with the addition of a radical trap like TEMPO.
Expected Outcomes and Interpretation:
Significant decrease in reaction rate or yield: This observation would suggest that a radical pathway contributes to the product formation. In such cases, the TEMPO radical would intercept any reactive radical intermediates, inhibiting the propagation of the radical chain reaction. acs.org
Formation of TEMPO-adducts: The detection and characterization of adducts between TEMPO and reaction intermediates would provide direct evidence for the specific radical species involved.
In photoredox-driven amide syntheses, for example, the addition of stoichiometric amounts of TEMPO has been shown to completely inhibit product formation, confirming the radical nature of those specific transformations. acs.org For the conventional synthesis of this compound with acetic anhydride, it is anticipated that radical trapping experiments would show no significant inhibition, confirming the nucleophilic acyl substitution pathway.
Isolation and Characterization of Reaction Intermediates
The direct isolation and characterization of reaction intermediates provide the most compelling evidence for a proposed mechanism. In the N-acetylation of 2-amino-4-methylphenol, the key proposed intermediate is the tetrahedral species formed after the nucleophilic attack of the amine on the acetic anhydride. wpmucdn.comyoutube.com
However, these tetrahedral intermediates are typically high-energy, transient species with very short lifetimes. Their direct isolation from the reaction mixture is generally not feasible under normal conditions. Their existence is primarily inferred from:
Kinetic Studies: Analyzing the dependence of the reaction rate on reactant concentrations.
Spectroscopic Evidence: While challenging, in-situ spectroscopic techniques may detect the transient presence of such intermediates.
Computational Modeling: Quantum chemical calculations can model the reaction pathway and determine the stability and structure of intermediates and transition states.
Low-Temperature Studies: In some cases, conducting the reaction at very low temperatures can slow down the collapse of the tetrahedral intermediate, potentially allowing for its spectroscopic observation.
While the primary intermediate is fleeting, other, more stable complexes or side products can sometimes be isolated. For instance, studies on the related compound N-(4-hydroxyphenyl)acetamide (paracetamol) have reported the synthesis and characterization of its metal complexes, such as with Fe(III), which can be analyzed using FTIR, UV-Vis, and mass spectrometry to understand coordination behavior. openaccessjournals.com Such studies, while not focused on the synthesis mechanism itself, demonstrate the characterization of molecules structurally similar to potential intermediates or derivatives.
In-Situ Spectroscopic Monitoring of Reaction Progress
Real-time monitoring of chemical reactions provides invaluable data on reaction kinetics, the consumption of reactants, the formation of products, and the potential accumulation of intermediates. youtube.com Techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy (e.g., ReactIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose. magritek.comyoutube.com
For the synthesis of this compound, an in-situ FTIR probe could be inserted directly into the reaction vessel. The progress of the reaction could be monitored by tracking the changes in specific infrared absorption bands over time.
The table below outlines the key vibrational modes that would be monitored.
| Species | Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Trend During Reaction |
| 2-Amino-4-methylphenol | Primary Amine (-NH₂) | N-H Bending | ~1620 | Decrease |
| Acetic Anhydride | Anhydride (C=O) | Symmetric/Asymmetric Stretch | ~1820 and ~1750 | Decrease |
| This compound | Amide (C=O) | Amide I band (C=O Stretch) | ~1660 | Increase |
| Acetic Acid (byproduct) | Carboxylic Acid (C=O) | C=O Stretch | ~1710 | Increase |
By plotting the absorbance of these characteristic peaks against time, detailed reaction profiles can be generated. youtube.com This data allows for the precise determination of reaction endpoints, calculation of kinetic parameters (rate constants, activation energies), and can reveal any deviations from expected behavior that might suggest the presence of stable intermediates or side reactions. Similarly, in-situ NMR could track the disappearance of proton signals from the reactants and the appearance of new signals corresponding to the product. magritek.com
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the carbon-hydrogen framework of organic molecules. High-resolution ¹H and ¹³C NMR, in conjunction with two-dimensional NMR techniques, provide unambiguous assignment of all proton and carbon signals and offer insights into the connectivity and spatial relationships of atoms within the molecule.
While specific experimental ¹H and ¹³C NMR data for N-(2-hydroxy-4-methylphenyl)acetamide were not available in the reviewed literature, a detailed analysis of the closely related isomer, N-(4-hydroxy-2-methylphenyl)acetamide, provides a strong basis for predicting the spectral features of the target compound. The ¹H and ¹³C NMR spectral data for N-(4-hydroxy-2-methylphenyl)acetamide, recorded in DMSO-d₆, are presented below. uni.lu
Table 1: ¹H NMR Spectral Data of N-(4-hydroxy-2-methylphenyl)acetamide in DMSO-d₆ (600 MHz) uni.lu
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 9.19 | s | 1H | -OH | |
| 9.09 | s | 1H | -NH | |
| 7.02 | d | 8.5 | 1H | Ar-H |
| 6.58 | d | 2.8 | 1H | Ar-H |
| 6.53 | dd | 8.5, 2.8 | 1H | Ar-H |
| 2.07 | s | 3H | Ar-CH₃ | |
| 1.98 | s | 3H | COCH₃ |
Table 2: ¹³C NMR Spectral Data of N-(4-hydroxy-2-methylphenyl)acetamide in DMSO-d₆ (151 MHz) uni.lu
| Chemical Shift (δ, ppm) | Assignment |
| 168.15 | C=O |
| 154.88 | Ar-C (C-OH) |
| 133.95 | Ar-C (C-CH₃) |
| 127.90 | Ar-C (C-NH) |
| 127.07 | Ar-CH |
| 116.52 | Ar-CH |
| 112.52 | Ar-CH |
| 23.02 | COCH₃ |
| 18.01 | Ar-CH₃ |
For this compound, the chemical shifts of the aromatic protons would be expected to differ due to the change in the substitution pattern. Specifically, the proton ortho to the hydroxyl group would likely experience a different shielding effect compared to the protons in the isomeric structure. Similarly, the positions of the carbon signals in the ¹³C NMR spectrum would be altered by the differing electronic environments of the aromatic carbons.
Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D NMR data.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the scalar couplings between protons, specifically the correlations between the aromatic protons on the phenyl ring. This would allow for the definitive assignment of adjacent protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish the direct one-bond correlations between protons and the carbons to which they are attached. This would confirm the assignments of the protonated aromatic carbons and the methyl groups.
Although specific experimental 2D NMR data for this compound were not found in the surveyed literature, the application of these techniques would be a standard and essential step in its complete structural elucidation.
The chemical shifts of protons, particularly those involved in hydrogen bonding such as the hydroxyl (-OH) and amide (-NH) protons, can be significantly influenced by the choice of solvent. Different solvents can alter the extent of hydrogen bonding, leading to changes in the electron density around the proton and thus a shift in its resonance frequency. For example, in aprotic solvents, the chemical shifts of -OH and -NH protons can vary, while in protic solvents, proton exchange with the solvent may lead to peak broadening or disappearance. The use of aromatic solvents like benzene (B151609) can induce specific shifts due to their magnetic anisotropy, which can be useful for resolving overlapping signals in the spectrum. A systematic study of solvent effects would provide valuable information about the solute-solvent interactions and the electronic distribution within the this compound molecule.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into its conformational state through the analysis of vibrational modes.
The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. While a specific spectrum for this compound was not available, data from related acetanilide (B955) derivatives can be used to predict the key vibrational frequencies.
Table 3: Predicted FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400-3200 | O-H stretch | Phenolic -OH |
| ~3300-3100 | N-H stretch | Amide |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Methyl |
| ~1660 | C=O stretch (Amide I) | Amide |
| ~1600, ~1500 | C=C stretch | Aromatic ring |
| ~1550 | N-H bend (Amide II) | Amide |
| ~1250 | C-O stretch | Phenolic C-O |
The precise positions and shapes of the O-H and N-H stretching bands can be indicative of intra- and intermolecular hydrogen bonding. In this compound, the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group and the amide carbonyl oxygen could lead to a broadening and shifting of these bands to lower wavenumbers. Conformational analysis can also be aided by examining the Amide I and Amide II bands, as their positions can be sensitive to the rotational state around the amide bond.
Mass Spectrometry for Structural Confirmation
Experimental data from high-resolution mass spectrometry or ESI-TOF for this compound has not been found in published literature. However, predicted data provides theoretical mass-to-charge ratios for various adducts of the molecule.
High-Resolution Mass Spectrometry (HRMS)
Specific experimental HRMS data is not available.
Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
No experimental ESI-TOF mass spectrometry findings for this compound are documented in the searched sources. Predicted collision cross section (CCS) values, which are theoretical parameters related to an ion's size and shape in the gas phase, have been calculated. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu
| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 166.08626 | 133.4 |
| [M+Na]⁺ | 188.06820 | 141.5 |
| [M-H]⁻ | 164.07170 | 136.4 |
| [M+NH₄]⁺ | 183.11280 | 153.5 |
| [M+K]⁺ | 204.04214 | 139.6 |
| [M+H-H₂O]⁺ | 148.07624 | 128.1 |
| [M+HCOO]⁻ | 210.07718 | 157.2 |
Note: This data is based on computational predictions and not experimental measurement.
X-ray Crystallography and Solid-State Structural Elucidation
No published studies on the single-crystal X-ray diffraction or Hirshfeld surface analysis of this compound were found. Consequently, no experimental data on its molecular geometry, crystal packing, intermolecular interactions, or hydrogen bonding networks can be provided.
Single Crystal X-ray Diffraction for Molecular Geometry and Packing
Information regarding the crystal system, space group, unit cell dimensions, and molecular geometry from single-crystal X-ray diffraction is not available.
Hirshfeld Surface Analysis for Intermolecular Interactions
A Hirshfeld surface analysis has not been reported for this compound, preventing a discussion of its specific intermolecular interactions.
Quantification of Hydrogen Bonding Networks
Without crystallographic data, a quantitative analysis of the hydrogen bonding networks in the solid state of this compound cannot be conducted.
Analysis of Other Non-Covalent Interactions (e.g., C-H···O, C-H···π, π-π Stacking)
The molecular structure of this compound possesses functional groups and aromatic systems capable of participating in a variety of non-covalent interactions. These interactions are crucial in dictating the three-dimensional arrangement of molecules in the solid state.
C-H···O Interactions: The acetamide (B32628) group and the methyl-substituted phenyl ring provide both C-H donors and oxygen acceptors. It is anticipated that intermolecular C-H···O hydrogen bonds would be present, connecting adjacent molecules. For instance, the methyl C-H or aromatic C-H groups could interact with the carbonyl oxygen or the hydroxyl oxygen of a neighboring molecule. In related N-arylacetamide structures, such C-H···O contacts are a common feature, contributing to the stability of the crystal lattice.
π-π Stacking Interactions: The presence of the phenyl ring in this compound suggests the potential for π-π stacking interactions. These can occur in either a face-to-face or an offset (parallel-displaced) arrangement. In the crystal structure of a related compound, N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide, weak π–π interactions were observed with a centroid–centroid separation of 3.7246 (10) Å, indicating that such interactions are energetically favorable and contribute to the crystal's cohesion. nih.gov The nature and geometry of these interactions in this compound would depend on the steric and electronic influences of the hydroxyl, methyl, and acetamide substituents.
A comprehensive analysis of these non-covalent interactions would typically involve Hirshfeld surface analysis, which allows for the visualization and quantification of intermolecular contacts. The table below summarizes the expected types of non-covalent interactions.
| Interaction Type | Donor | Acceptor | Expected Significance |
| C-H···O | Methyl C-H, Aromatic C-H | Carbonyl Oxygen, Hydroxyl Oxygen | High |
| C-H···π | Methyl C-H, Acetamide C-H | Phenyl Ring π-system | Moderate |
| π-π Stacking | Phenyl Ring π-system | Phenyl Ring π-system | Moderate to High |
Crystal Packing Analysis and Supramolecular Assembly
The interplay of the aforementioned non-covalent interactions, alongside stronger hydrogen bonds (such as O-H···O and N-H···O), governs the crystal packing and the formation of a supramolecular assembly. Molecules of this compound are expected to self-assemble into higher-order structures, such as chains, sheets, or three-dimensional networks.
In many N-(substituted phenyl)acetamides, hydrogen bonding is a primary driver of the supramolecular architecture. For instance, in N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide, molecules are linked by O—H···O hydrogen bonds, which generate chains propagating in a specific crystallographic direction. nih.gov A similar pattern could be anticipated for this compound, where the hydroxyl and acetamide groups form robust hydrogen-bonded chains.
The weaker C-H···O, C-H···π, and π-π stacking interactions would then serve to link these primary chains, building a more complex and stable three-dimensional structure. The final crystal packing would be a delicate balance of these varied interactions, optimized to achieve the lowest energy state. The study of crystal packing is essential for understanding physical properties of the solid material, such as solubility and melting point.
Electron Paramagnetic Resonance (EPR) Studies
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. For a molecule like this compound, which is a diamagnetic species with all electrons paired in its ground state, EPR studies would not be applicable under normal conditions as it would be "EPR silent."
However, EPR could be employed to study this compound under conditions where it is converted into a paramagnetic species, such as a radical cation or anion, or a triplet state upon photoexcitation. For instance, if the compound were subjected to ionizing radiation or specific chemical oxidation/reduction, it could form a radical species. EPR spectroscopy would then provide valuable information about the electronic structure of this radical, including the distribution of the unpaired electron density across the molecule through the analysis of hyperfine coupling constants. To date, no specific EPR studies on radical species derived from this compound have been reported in the surveyed scientific literature.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like N-(2-hydroxy-4-methylphenyl)acetamide to predict a range of properties with significant accuracy. DFT calculations are typically performed using specific functionals and basis sets, such as B3LYP with a 6-311G(d,p) or similar basis set, to achieve a balance between computational cost and accuracy. nih.gov
The first step in most computational studies is geometry optimization, a process that determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable conformation. For this compound, this process would elucidate key structural parameters such as bond lengths, bond angles, and dihedral angles.
A critical feature of the this compound structure is the potential for a strong intramolecular hydrogen bond between the hydroxyl group's hydrogen (O-H) and the carbonyl group's oxygen (C=O) or the amide nitrogen. Experimental NMR studies have confirmed the presence of intramolecular hydrogen bonds of the O···H-N type. doi.org DFT optimization would be expected to confirm this interaction, characterized by a short distance between the hydrogen and the acceptor atom and a nearly linear bond angle.
The electronic structure analysis provides information on the distribution of electrons within the molecule, which is fundamental to its stability and reactivity. While specific optimized parameters for this compound are not detailed in the available literature, a comparison with related acetamide (B32628) derivatives allows for an estimation of expected values.
| Parameter | Typical Bond Type | Expected Bond Length (Å) | Expected Bond Angle (°) |
|---|---|---|---|
| C=O | Carbonyl | ~1.24 | - |
| C-N | Amide | ~1.36 | - |
| N-H | Amide | ~1.01 | - |
| C-C | Aromatic Ring | ~1.39 - 1.41 | ~120 |
| C-N-C | Amide Linkage | - | ~122 |
This table presents expected geometric parameters based on DFT calculations for similar acetamide-containing molecules.
Following geometry optimization, vibrational frequency calculations are performed to predict the molecule's infrared (IR) and Raman spectra. These calculations not only confirm that the optimized structure is a true energy minimum but also allow for the assignment of specific vibrational modes to the absorption bands observed in experimental spectra. imist.ma
Theoretical spectra for acetamide derivatives are typically calculated using the same DFT method and basis set as the optimization. researchgate.net The calculated harmonic frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a finite basis set. To improve agreement, these frequencies are commonly scaled using a uniform or non-uniform scaling factor. researchgate.net
Key vibrational modes for this compound would include:
O-H stretch: A broad band, typically around 3400-3200 cm⁻¹, influenced by the intramolecular hydrogen bond.
N-H stretch: A sharp band around 3300 cm⁻¹.
C-H stretches: Aromatic and methyl C-H stretches appearing around 3100-2900 cm⁻¹.
C=O stretch (Amide I band): A very strong absorption band, expected in the 1680-1650 cm⁻¹ region. orientjchem.org Its position is sensitive to the hydrogen bonding environment.
N-H bend coupled with C-N stretch (Amide II band): A strong band typically found near 1550 cm⁻¹. orientjchem.org
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl ring, which is activated by the hydroxyl and methyl groups. The LUMO is likely to be distributed over the acetamide group and the phenyl ring, particularly the C=O bond which has a π* character. The charge transfer from the phenyl ring (HOMO) to the acetamide group (LUMO) would be a key electronic transition.
| Parameter | Description | Significance |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential; indicates electron-donating ability. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity; indicates electron-accepting ability. |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. nih.gov |
General parameters derived from Frontier Molecular Orbital analysis.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines charge transfer events, hyperconjugative interactions, and intramolecular hydrogen bonding by transforming the calculated wave function into localized orbitals. researchgate.net
For this compound, NBO analysis would be particularly useful for quantifying the strength of the intramolecular hydrogen bond between the phenolic -OH and the amide group. This is measured as the stabilization energy, E(2), associated with the charge transfer from a lone pair of the acceptor atom (e.g., the carbonyl oxygen) to the antibonding orbital of the donor bond (e.g., σ* of the O-H bond). researchgate.net
Furthermore, NBO analysis reveals other important interactions, such as the delocalization of the nitrogen lone pair into the antibonding orbital of the carbonyl group (n(N) → π*(C=O)), which gives the amide C-N bond its partial double bond character and contributes to the planarity of the amide group.
Nucleus-Independent Chemical Shift (NICS) is a computational method used to assess the degree of aromaticity in cyclic systems. It involves calculating the absolute magnetic shielding at a specific point, typically the geometric center of a ring (NICS(0)) or 1 Å above the ring plane (NICS(1)). A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity. The more negative the value, the more aromatic the ring.
Fukui functions and other conceptual DFT-based reactivity descriptors are used to predict the most reactive sites within a molecule for different types of chemical attack. nih.gov The Fukui function, f(r), measures the change in electron density at a particular point when an electron is added to or removed from the system.
From this, condensed Fukui functions for each atom can be calculated to predict site selectivity:
f+: For nucleophilic attack (attack by an electron donor). The site with the highest f+ value is the most likely to accept an electron.
f-: For electrophilic attack (attack by an electron acceptor). The site with the highest f- value is the most likely to donate an electron.
f0: For radical attack.
In this compound, Fukui analysis would likely identify the oxygen and nitrogen atoms as susceptible to electrophilic attack, while the carbonyl carbon and certain positions on the aromatic ring would be predicted as sites for nucleophilic attack. researchgate.net
Conformational Analysis and Molecular Dynamics (MD) Simulations
The three-dimensional structure and dynamic behavior of this compound are fundamental to its properties. Conformational analysis and molecular dynamics simulations are powerful tools to explore these aspects.
Identification of Preferred Conformers
NMR spectroscopy studies have provided significant insights into the conformational preferences of this compound. banglajol.info The rotation around the N-Ar (amide nitrogen - aromatic carbon) bond is a key factor in determining the molecule's conformation. banglajol.info These studies have confirmed the existence of at least two stable conformers. banglajol.info The presence of these conformers is attributed to the restricted rotation around the N-Ar bond, a common feature in N-aryl amides.
The stability of these conformers is influenced by the formation of intramolecular hydrogen bonds. banglajol.info Specifically, hydrogen bonds of the O-H···O and O···H-N types have been identified. banglajol.info The energy of these intramolecular hydrogen bonds has been determined to be approximately 5.13 ± 0.2 kcal/mol in a CCl4 solution. banglajol.info This hydrogen bonding plays a crucial role in stabilizing the preferred conformations.
A computational study on ortho-substituted acetanilides further supports the idea of cis and trans isomers arising from the orientation of the amide group relative to the substituted phenyl ring. In the case of this compound, the hydroxyl group at the ortho position can act as a hydrogen bond donor or acceptor, influencing the relative stability of the conformers.
Table 2: Key Dihedral Angles Defining the Preferred Conformers of a Substituted N-Aryl Acylamide.
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |
|---|---|---|
| Conformer A | ~30° | 0.00 |
| Conformer B | ~150° | 1.25 |
Note: The values in this table are representative and based on computational studies of similar N-aryl amides. They illustrate the expected conformational preferences.
Energy Landscapes and Conformational Dynamics
The energy landscape of this compound is characterized by the potential energy as a function of its conformational degrees of freedom, primarily the rotation around the N-Ar bond. Computational studies on similar N-aryl carboxamides have shown that the energy barrier to rotation determines the rate of interconversion between different conformers. The planarity of the molecule is favored by resonance effects between the amide group and the phenyl ring. However, steric interactions can lead to non-planar conformations being more stable.
Solvent Effects on Molecular Properties
The properties of a molecule can be significantly influenced by its surrounding solvent environment. Computational models can simulate these effects to predict how molecular properties change in different media.
Dielectric Constant Influence on Electronic and Geometric Parameters
Table 3: Predicted Effect of Solvent Dielectric Constant on Key Molecular Properties of a Phenolic Acylamide.
| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | C=O Bond Length (Å) |
|---|---|---|---|
| Gas Phase | 1 | 3.10 | 1.230 |
| Chloroform | 4.8 | 3.95 | 1.232 |
| Ethanol | 24.5 | 4.80 | 1.235 |
| Water | 78.4 | 5.50 | 1.238 |
Note: This table presents expected trends based on computational studies of similar molecules and is for illustrative purposes.
Solvatochromism Studies (if applicable to related chromophores)
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This is observed in molecules where the electronic absorption or emission spectra are sensitive to the solvent environment. For a molecule to exhibit solvatochromism, there should be a significant difference in the dipole moment between its ground and excited states.
This compound possesses chromophoric groups (the substituted phenyl ring and the amide group) that absorb in the UV-visible region. While specific solvatochromism studies on this compound are not prominent in the literature, studies on other acetanilide (B955) and phenol derivatives have demonstrated solvatochromic behavior. The position of the absorption maximum (λmax) is often correlated with solvent polarity parameters. A bathochromic (red) shift with increasing solvent polarity is typically observed if the excited state is more polar than the ground state, while a hypsochromic (blue) shift occurs if the ground state is more polar. Given the presence of hydrogen bonding donor and acceptor groups in this compound, specific interactions with protic or aprotic solvents would also be expected to play a significant role in its spectral properties.
Quantum Chemical Descriptors for Structure-Property Relationships
Computational chemistry provides a powerful lens for understanding the intrinsic electronic properties of a molecule and predicting its behavior. Through theoretical investigations, particularly using methods like Density Functional Theory (DFT), it is possible to calculate a range of quantum chemical descriptors. These descriptors are crucial in establishing structure-property relationships, offering insights into the reactivity, stability, and potential applications of a compound. While specific computational studies detailing the quantum chemical descriptors for this compound are not extensively available in peer-reviewed literature, the principles and significance of these descriptors can be understood from studies on analogous molecular structures.
The primary goal of these computational analyses is to elucidate the electronic characteristics governed by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is an indicator of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more polarizable and prone to chemical reactions.
| Descriptor | Symbol | Formula | Significance |
| Ionization Potential | IP | IP ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |
| Electron Affinity | EA | EA ≈ -ELUMO | The energy released when an electron is added to a molecule. |
| Electronegativity | χ | χ = (IP + EA) / 2 | Measures the tendency of a molecule to attract electrons. |
| Chemical Hardness | η | η = (IP - EA) / 2 | Represents the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap. |
| Chemical Softness | S | S = 1 / (2η) | The reciprocal of hardness, indicating the ease of modifying the electron cloud. Soft molecules are more reactive. |
| Electrophilicity Index | ω | ω = μ2 / (2η) | A measure of the energy lowering of a molecule when it accepts electrons from the environment. |
| Chemical Potential | μ | μ = -(IP + EA) / 2 | Represents the escaping tendency of electrons from a stable system. |
This table outlines the key quantum chemical descriptors and their importance in understanding the structure-property relationships of a molecule. The formulas provided are based on Koopmans' theorem.
In theoretical studies of similar phenolic acetamides, DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), are used to optimize the molecular geometry and compute these electronic properties. The distribution of HOMO and LUMO densities across the molecule reveals the regions most susceptible to electrophilic and nucleophilic attack, respectively. For this compound, it would be expected that the HOMO is localized primarily on the electron-rich phenyl ring, particularly the hydroxyl and methyl substituents, while the LUMO may be distributed over the acetamide group.
The analysis of these quantum chemical descriptors is fundamental for predicting various properties without the need for extensive experimental work. For instance, a molecule with a high chemical hardness and a large energy gap is generally less reactive and more stable. These theoretical insights are invaluable for the rational design of new molecules with desired chemical and physical properties, guiding further synthetic and experimental research.
Advanced Applications in Materials Science and Catalysis
Role as Advanced Organic Building Blocks
N-(2-hydroxy-4-methylphenyl)acetamide is a versatile precursor in organic synthesis, offering multiple reactive sites that can be exploited for the construction of a wide array of molecular frameworks. This adaptability makes it a significant contributor to the synthesis of diverse structural scaffolds and a potential candidate for inclusion in combinatorial synthesis libraries.
The chemical reactivity of this compound allows for its use in the synthesis of various heterocyclic and polyfunctional compounds. While direct examples of its application are not extensively documented in publicly available literature, the chemical behavior of analogous N-arylacetamides suggests its potential as a precursor. For instance, N-arylacetamides are recognized as important intermediates in the synthesis of medicinal, agrochemical, and pharmaceutical compounds nih.gov. The acetamido group can be hydrolyzed to an amine, which can then participate in a variety of cyclization reactions to form heterocycles. Furthermore, the hydroxyl group can be alkylated or acylated to introduce new functionalities, and the aromatic ring itself is amenable to electrophilic substitution reactions.
Research on similar chloroacetamide derivatives has demonstrated their utility as versatile precursors for the synthesis of various N-aryl-2-(benzothiazol-2-ylthio)acetamide derivatives, which in turn can be used to construct more complex heterocyclic systems like pyrazoles and thiazolin-4-ones researchgate.netuea.ac.uk. By analogy, this compound could be functionalized to introduce a leaving group, such as a chlorine atom, on the acetyl group, thereby enabling its use in similar synthetic pathways to produce a diverse range of complex molecules.
Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of different but structurally related molecules, which are then screened for biological activity or other desired properties. The suitability of a building block for combinatorial synthesis depends on its ability to be chemically modified in multiple ways to generate a library of diverse compounds.
This compound possesses several features that make it an attractive candidate for combinatorial synthesis. The presence of two distinct functional groups, the hydroxyl and the acetamido groups, allows for orthogonal chemical transformations. For example, the hydroxyl group could be reacted with a library of alkyl halides, while the acetamido group could be modified following hydrolysis. This dual functionality allows for the generation of a large number of derivatives from a single starting scaffold. While specific applications of this compound in combinatorial libraries are not detailed in the available literature, its structural attributes align well with the principles of combinatorial chemistry.
Supramolecular Chemistry and Self-Assembly
The ability of this compound to form non-covalent interactions, such as hydrogen bonds, underpins its potential in supramolecular chemistry. These interactions can drive the self-assembly of molecules into well-defined, higher-order structures.
In the solid state, the non-covalent interactions of this compound can direct the formation of intricate and predictable supramolecular architectures. The crystal structures of similar acetamide (B32628) derivatives reveal the prevalence of hydrogen bonding in dictating the molecular packing. For instance, in the crystal structure of N-(4-hydroxy-2-nitrophenyl)acetamide, the molecule is nearly planar, and its hydrogen-bonding pattern involves the formation of chains nih.gov. Similarly, the crystal structure of 2-chloro-N-(4-hydroxyphenyl)acetamide shows that intermolecular N—H⋯O and O—H⋯O hydrogen bonds lead to the formation of tapes researchgate.net.
Based on these analogous structures, it is highly probable that this compound would also exhibit a rich variety of hydrogen-bonding interactions in the solid state. The interplay between the hydroxyl and amide groups can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The specific arrangement of these supramolecular architectures would be influenced by the substitution pattern on the phenyl ring.
Table 1: Potential Non-Covalent Interactions in this compound
| Interacting Groups | Type of Interaction | Potential Supramolecular Motif |
| Amide N-H and Amide C=O | Hydrogen Bond | Chain or Dimer |
| Hydroxyl O-H and Amide C=O | Hydrogen Bond | Chain or Sheet |
| Amide N-H and Hydroxyl O | Hydrogen Bond | Chain or Sheet |
| Phenyl Ring and Phenyl Ring | π-π Stacking | Stacked Columns |
Potential in Optoelectronic Materials
Organic materials with tailored electronic and optical properties are of great interest for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photodetectors. The electronic properties of organic molecules can be tuned by modifying their chemical structure, particularly through the introduction of electron-donating and electron-withdrawing groups.
While the optoelectronic properties of this compound have not been specifically reported, studies on analogous compounds suggest that this class of materials holds promise. For example, thin films of a related compound, N-(4-methoxy-2-nitrophenyl) acetamide, have been investigated for their optoelectronic performance in light detection applications. These films, composed of microrods, demonstrated thickness-dependent optical and electronic properties, including a tunable energy gap. The performance of a heterojunction device based on this material showed enhanced photocurrent and a fast and stable switching response.
The presence of the electron-donating hydroxyl and methyl groups and the acetamido group in this compound can influence its electronic structure and, consequently, its optical and electrical properties. Further research into the synthesis of derivatives with different electron-donating and -withdrawing substituents could lead to the development of new materials with optimized performance for specific optoelectronic applications. The fundamental structure of this compound provides a promising scaffold for the design and synthesis of such novel functional organic materials.
Exploration of Derivatives for Organic Optoelectronic Applications
The potential utility of a compound in organic optoelectronics is often predicated on its electronic and photophysical properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, bandgap, charge carrier mobility, and photoluminescence quantum yield. These properties are intrinsically linked to the molecular structure, including the nature and arrangement of functional groups and the extent of π-conjugation.
For a derivative of this compound to be considered for optoelectronic applications, modifications to its core structure would likely be necessary to enhance its electronic properties. Theoretical studies using computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) could provide initial insights into how different substituents might influence the optoelectronic characteristics of such derivatives.
Table 1: Theoretical Optoelectronic Properties of Hypothetical this compound Derivatives
| Derivative | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Potential Application |
| Hypothetical Derivative A (with electron-donating groups) | -5.2 | -2.1 | 3.1 | Hole Transport Layer |
| Hypothetical Derivative B (with electron-withdrawing groups) | -5.8 | -3.0 | 2.8 | Electron Transport Layer |
| Hypothetical Derivative C (with extended π-conjugation) | -5.4 | -2.5 | 2.9 | Emissive Layer in OLEDs |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific experimental data for this compound derivatives in optoelectronic applications was found in the available research.
Integration into Metal-Organic Framework (MOF) Ligands
There is currently no direct evidence in the scientific literature to suggest that this compound or its specific derivatives are being utilized as primary ligands in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The properties and potential applications of MOFs are largely determined by the structure and functionality of the organic linkers.
For a derivative of this compound to function as a ligand in MOF synthesis, it would need to possess suitable coordinating groups, such as carboxylates, pyridyls, or other functionalities capable of forming strong bonds with metal centers. The parent compound, this compound, contains hydroxyl and amide groups which can potentially coordinate with metal ions. However, these groups are generally considered weaker coordinating moieties compared to the carboxylate and N-heterocyclic groups typically employed in the design of robust MOF structures.
Derivatization of this compound to include stronger coordinating groups would be a prerequisite for its successful integration into MOF architectures. For instance, the introduction of carboxylic acid or pyridine functionalities onto the phenyl ring could render it a viable candidate as a MOF ligand.
Table 2: Potential Coordinating Groups for MOF Ligand Derivatization
| Functional Group | Coordination Mode | Potential for MOF Synthesis |
| Carboxylate (-COOH) | Bridging, Chelating | High |
| Pyridyl | Monodentate, Bridging | High |
| Hydroxyl (-OH) | Monodentate, Bridging | Moderate |
| Amide (-CONH-) | Monodentate, Bridging | Low to Moderate |
The lack of research in this area indicates that other, more established ligands with well-understood coordination chemistry and resulting MOF properties are currently favored by researchers in the field. Future work could explore the synthesis of functionalized derivatives of this compound and investigate their potential for forming novel MOF structures with interesting catalytic or materials science properties.
Mechanistic Aspects of Biological and Pharmacological Relevance
Metabolic Pathway Investigations
Understanding the metabolic pathways of N-(2-hydroxy-4-methylphenyl)acetamide is crucial for elucidating its potential therapeutic effects and toxicity profile. This involves investigating its formation from related compounds and its subsequent biotransformation in biological systems.
While direct evidence specifically identifying this compound as a metabolite of benzoxazoles is not extensively documented in the available literature, the chemical structure of benzoxazoles suggests a plausible metabolic pathway. The benzoxazole ring is susceptible to hydrolytic cleavage under physiological conditions, which can lead to the formation of N-acyl-aminophenol derivatives. This hydrolysis would involve the breaking of the oxazole ring, followed by acylation.
The biotransformation of N-phenylacetamide derivatives is often mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are primarily responsible for phase I metabolism of a wide array of xenobiotics uv.esnih.govnih.govmdpi.comresearchgate.net. These enzymes catalyze a variety of oxidative reactions, including hydroxylation, dealkylation, and epoxidation.
For a compound like this compound, several metabolic transformations can be hypothesized based on the metabolism of structurally similar compounds:
Hydroxylation: The aromatic ring is a potential site for further hydroxylation, catalyzed by CYP enzymes. The position of the new hydroxyl group would be influenced by the directing effects of the existing substituents (the hydroxyl, methyl, and acetamido groups).
N-deacetylation: The acetamido group can undergo hydrolysis to yield 2-amino-5-methylphenol (B193566). This reaction can be catalyzed by various hydrolases.
Conjugation (Phase II Metabolism): The hydroxyl group of this compound is a prime site for phase II conjugation reactions. These reactions, which include glucuronidation and sulfation, are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. Conjugation increases the water solubility of the compound, facilitating its excretion from the body.
The specific CYP isoforms involved in the metabolism of this compound have not been explicitly identified in the literature. However, studies on other acetanilide (B955) derivatives suggest the involvement of CYP1A2, CYP2E1, and CYP3A4 in similar metabolic processes.
Mechanisms of Interaction with Biological Targets
The pharmacological effects of a compound are dictated by its interactions with specific biological targets, such as enzymes and receptors. While research directly on this compound is limited, studies on related hybrid molecules provide insights into its potential mechanisms of action.
Recent research has highlighted the potential of chalcone-acetamide hybrids as inhibitors of the SARS-CoV-2 3C-like protease (3CLPro), a crucial enzyme for viral replication nih.gov. Chalcones are a class of natural products with a characteristic 1,3-diaryl-2-propen-1-one backbone. The incorporation of an acetamide (B32628) moiety, such as a derivative of this compound, into a chalcone scaffold could contribute to the binding affinity and inhibitory activity against 3CLPro.
There is currently no direct evidence in the reviewed literature to suggest that this compound or its immediate derivatives have significant binding affinity for specific receptors. However, the broader class of acetamide derivatives has been explored for their interactions with various receptors. For instance, certain N-substituted acetamide analogs have been investigated as ligands for the translocator protein (TSPO) nih.gov. These studies demonstrate that modifications to the acetamide nitrogen can significantly influence receptor binding affinity.
Should derivatives of this compound be synthesized with moieties known to interact with specific receptors, it is plausible that they could exhibit receptor binding activity. The phenolic hydroxyl and methyl groups on the phenyl ring could also influence receptor interactions through hydrogen bonding and hydrophobic interactions, respectively. Further research, including binding assays and molecular modeling, would be necessary to explore the potential of this compound derivatives as receptor ligands.
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
For a molecule like this compound, key structural features that could be modulated to alter its biological activity include:
The Acetamido Group: The nature of the acyl group and the substitution on the nitrogen atom can significantly impact activity. For example, replacing the acetyl group with other acyl groups or introducing different substituents on the nitrogen could alter the compound's binding affinity for various biological targets.
The Phenyl Ring Substituents: The position and nature of the substituents on the phenyl ring are critical.
Hydroxyl Group: The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, which is often crucial for target interaction. Its position ortho to the acetamido group may also lead to intramolecular hydrogen bonding, affecting the molecule's conformation and physicochemical properties.
Methyl Group: The methyl group at the para position influences the lipophilicity and steric properties of the molecule. Its replacement with other alkyl groups or electron-withdrawing/donating groups could systematically probe the electronic and steric requirements for activity.
A hypothetical SAR study on this compound analogs could involve synthesizing a series of compounds with variations at these positions and evaluating their effects on a specific biological endpoint, such as enzyme inhibition or receptor binding. This would provide valuable mechanistic insights into the key structural determinants of its biological activity.
Sila-Isostere Synthesis for Mechanistic Probing
Information regarding the specific synthesis of sila-isosteres for this compound or closely related N-(hydroxyphenyl)acetamides for the purpose of mechanistic probing is not prominently available in the reviewed literature. This technique, which involves the replacement of a carbon atom with a silicon atom, is a known strategy in medicinal chemistry to explore a compound's metabolic stability, potency, and mechanism, but its direct application to this class of compounds is not detailed in the provided search results.
Cellular and Molecular Mechanisms of Action
The therapeutic effects of N-(hydroxyphenyl)acetamide derivatives are underpinned by their ability to modulate specific cellular and molecular pathways. Research has focused on their impact on cell growth, their potential for synergistic interactions, and their genotoxic profiles.
Structurally related compounds, such as N-(2-hydroxyphenyl) acetamide (NA-2), have demonstrated significant biological activity. In studies using the human breast cancer cell line MCF-7, NA-2 was found to significantly inhibit cell growth. researchgate.net It also arrested the cell cycle at the G0/G1 phase and induced apoptosis. researchgate.net
The anti-inflammatory and anti-arthritic properties of NA-2 have been linked to its ability to suppress key signaling pathways. In a collagen-induced arthritis model, NA-2 was shown to attenuate the RANK/RANKL signaling pathway. nih.gov This was evidenced by the suppressed mRNA expression of RANK, RANKL, and downstream mediators including c-fos, c-jun, NF-κB, and Akt. nih.gov The compound also reduced the production of pro-inflammatory cytokines like IL-1β and TNF-α and markers of oxidative stress. researchgate.netnih.govnih.gov
Table 2: Mechanistic Effects of N-(2-hydroxyphenyl) acetamide (NA-2)
| Pathway/Target | Effect | Model System |
|---|---|---|
| Cell Growth | Significant inhibition | MCF-7 breast cancer cells researchgate.net |
| Cell Cycle | Arrest at G0/G1 phase | MCF-7 breast cancer cells researchgate.net |
| Apoptosis | Induced | MCF-7 breast cancer cells researchgate.net |
| RANK/RANKL Pathway | Attenuated/Suppressed | Collagen-Induced Arthritis in rats nih.gov |
| Pro-inflammatory Cytokines (IL-1β, TNF-α) | Reduced expression/levels | Adjuvant-Induced & Collagen-Induced Arthritis in rats researchgate.netnih.govnih.gov |
| Oxidative Stress Markers (NO, Peroxide) | Reduced levels | Adjuvant-Induced & Collagen-Induced Arthritis in rats researchgate.netnih.govnih.gov |
Synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects. nih.gov This can be achieved by antagonizing drug resistance mechanisms or enhancing drug properties. nih.gov In the context of N-(hydroxyphenyl)acetamide derivatives, conjugation with other molecules has been explored to enhance therapeutic effects. For example, N-(2-hydroxyphenyl) acetamide (NA-2) has been conjugated with gold nanoparticles (NA-2-AuNPs) to attenuate inflammation and kidney injury in a mouse model through combined anti-oxidant and anti-inflammatory mechanisms. researchgate.net This suggests a synergistic interaction at the mechanistic level, where the nanoparticle may improve delivery or stability, enhancing the inherent anti-inflammatory actions of the parent compound.
The genotoxic potential of a compound refers to its ability to damage DNA. For compounds structurally related to this compound, such as furan derivatives, the mode of action often involves metabolic activation. Furan, for instance, is metabolized by cytochrome P450 2E1 (CYP2E1) into a reactive metabolite, cis-but-2-ene-1,4-dialdehyde (BDA). researchgate.net This reactive intermediate can then bind covalently to DNA, leading to DNA damage and mutations. researchgate.net For 2-methylfuran (2-MF), a similar pathway is proposed where it is metabolized by epoxide hydrolase 1 (EPHX1) to more DNA-active metabolites, resulting in oxidative and direct DNA damage. nih.gov This mode of action, involving metabolic activation to a reactive species that directly targets DNA, is a critical consideration in assessing the safety profile of structurally related compounds. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What spectroscopic methods are essential for characterizing N-(2-hydroxy-4-methylphenyl)acetamide, and how are they applied?
- Answer : Key methods include infrared (IR) spectroscopy (to confirm carbonyl and hydroxyl groups), nuclear magnetic resonance (NMR) spectroscopy (for structural elucidation of aromatic protons and acetamide groups), and mass spectrometry (to determine molecular weight and fragmentation patterns). For example, in carbazole-derived acetamides, -NMR chemical shifts between δ 6.5–8.0 ppm indicate aromatic protons, while δ 2.0–2.5 ppm corresponds to the acetyl group .
Q. What synthetic routes are commonly used to prepare this compound?
- Answer : A typical approach involves acetylation of 2-amino-4-methylphenol using acetic anhydride or acetyl chloride under controlled pH (e.g., alkaline conditions to prevent O-acetylation). Alternative routes include C–N coupling reactions mediated by hypervalent iodine intermediates, as demonstrated in biphenyl acetamide synthesis .
Q. What safety protocols are critical when handling this compound in the lab?
- Answer : Follow GHS-compliant precautions : use fume hoods for synthesis, wear nitrile gloves and goggles, and avoid inhalation/contact. Safety Data Sheets (SDS) recommend immediate washing with water upon exposure and medical consultation for ingestion. Storage should be in airtight containers at room temperature .
Q. How are the physicochemical properties of this compound determined?
- Answer : Key properties include melting point (measured via capillary tube method), solubility (tested in polar/non-polar solvents), and logP values (determined via HPLC). For instance, its solubility in ethanol and DMSO is critical for biological assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Answer : Systematic optimization involves varying catalysts (e.g., pyridine for acetylation), temperature (60–80°C for efficient coupling), and solvent polarity (e.g., THF or DMF). Kinetic studies using HPLC can identify side reactions, such as O-acetylation, which can be suppressed by maintaining pH > 9 .
Q. What methodological considerations are vital when evaluating anticancer activity of this compound derivatives?
- Answer : Use MTT assays with diverse cancer cell lines (e.g., HCT-116, MCF-7) to assess cytotoxicity. Include positive controls (e.g., doxorubicin) and validate results via apoptosis markers (e.g., caspase-3 activation). Note that substituents like morpholine or pyrrolidine groups enhance activity by improving membrane permeability .
Q. How can contradictory pharmacological data among structurally similar acetamides be resolved?
- Answer : Perform QSAR (Quantitative Structure-Activity Relationship) modeling to correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity. Conflicting IC values may arise from assay variability; replicate experiments using standardized protocols (e.g., identical cell passage numbers) .
Q. What strategies resolve ambiguities in NMR spectra of this compound derivatives?
- Answer : Employ 2D-NMR techniques (e.g., - HSQC) to assign overlapping aromatic signals. For paramagnetic impurities, use deuterated solvents (e.g., DMSO-d) and chelating agents. Confirmation via X-ray crystallography is recommended for complex derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
